Home > Products > Screening Compounds P138131 > Cl-845;(+/-)-Pirmenol hydrochlorid
Cl-845;(+/-)-Pirmenol hydrochlorid -

Cl-845;(+/-)-Pirmenol hydrochlorid

Catalog Number: EVT-10932991
CAS Number:
Molecular Formula: C22H31ClN2O
Molecular Weight: 374.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pirmenol hydrochloride, also known as Cl-845, is a pharmaceutical compound primarily utilized as an antiarrhythmic agent. Classified as a Class Ia antiarrhythmic drug, it works by modulating cardiac ion channels, thereby influencing the electrical activity of the heart. The compound is notable for its long-acting properties and low toxicity profile, making it a significant option in the treatment of various cardiac arrhythmias .

Source

Pirmenol hydrochloride was first synthesized in the late 20th century as part of research into novel antiarrhythmic agents. Its development was driven by the need for safer alternatives to existing treatments, particularly those with fewer side effects and improved efficacy .

Classification

Pirmenol hydrochloride falls under the category of antiarrhythmic agents, specifically within Class Ia. This classification indicates that it has moderate sodium channel-blocking effects, which are essential in managing abnormal heart rhythms .

Synthesis Analysis

Methods

The synthesis of pirmenol hydrochloride involves several key steps:

  1. Formation of the Pyridine-Methanol Derivative: Pyridine is reacted with methanol in the presence of a catalyst to form an intermediate compound.
  2. Introduction of the Piperidine Moiety: The pyridine-methanol derivative undergoes a reaction with a piperidine derivative to introduce the piperidine structure.
  3. Hydrochloride Formation: The final step involves adding hydrochloric acid to form the hydrochloride salt of pirmenol.

Technical Details

  • Starting Materials: Key starting materials include pyridine, piperidine derivatives, methanol, and hydrochloric acid.
  • Industrial Production: Large-scale production employs batch reactions in industrial reactors, followed by purification techniques such as crystallization and filtration to ensure high purity and quality control.
Molecular Structure Analysis

Structure

The molecular formula for pirmenol hydrochloride is C22H31ClN2OC_{22}H_{31}ClN_{2}O, with a molecular weight of approximately 374.9 g/mol. The IUPAC name is (1R)-4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol;hydrochloride.

Data

  • Molecular Weight: 374.9 g/mol
  • CAS Number: 61477-94-9
  • Chemical Structure: The compound consists of a piperidine ring attached to a phenyl group and a pyridine moiety, contributing to its pharmacological activity.
Chemical Reactions Analysis

Reactions

Pirmenol hydrochloride can participate in various chemical reactions:

  1. Oxidation: Can be oxidized to form derivatives with altered functional groups.
  2. Reduction: Reduction reactions modify specific functional groups within the molecule.
  3. Substitution: Nucleophilic substitution reactions can occur at designated sites on the molecule.

Technical Details

  • Common Reagents:
    • Oxidizing agents: Potassium permanganate, hydrogen peroxide.
    • Reducing agents: Lithium aluminum hydride, sodium borohydride.
    • Nucleophilic reagents: Sodium hydroxide, potassium cyanide.

Major products from these reactions can lead to various derivatives that may exhibit different pharmacological properties.

Mechanism of Action

Pirmenol hydrochloride exerts its antiarrhythmic effects primarily through:

  • Sodium Channel Blockade: It inhibits sodium influx during cardiac action potentials, leading to decreased excitability of cardiac tissues.
  • Potassium Channel Modulation: It also affects potassium channels involved in repolarization, thereby prolonging action potential duration and refractory periods in cardiac tissues .

Data

The compound has been shown to significantly decrease action potential amplitude and duration at specific concentrations (IC50 values), indicating its effectiveness in modulating cardiac electrical activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary but is generally within a defined range for similar compounds.

Relevant analyses indicate that pirmenol hydrochloride has favorable stability and solubility characteristics for pharmaceutical applications .

Applications

Pirmenol hydrochloride is primarily used in clinical settings for:

  • Management of Cardiac Arrhythmias: It is effective in treating various types of arrhythmias due to its ability to stabilize cardiac electrical activity.
  • Research Applications: Studies continue to explore its potential benefits in other cardiovascular conditions and its mechanisms at the cellular level .
Introduction to Pirmenol Hydrochloride as an Antiarrhythmic Agent

Historical Development and Pharmacological Classification

Pirmenol Hydrochloride (CI-845) emerged in the late 1970s as a novel therapeutic agent targeting cardiac arrhythmias. Its development stemmed from efforts to identify compounds combining oral bioavailability with prolonged efficacy and improved safety margins over existing antiarrhythmics. Initial preclinical studies characterized its antiarrhythmic profile using conscious canine models with coronary artery ligation, a well-established paradigm for ventricular arrhythmia research. In these models, Pirmenol Hydrochloride administered intravenously, intramuscularly, or orally effectively restored normal sinus rhythm. A dose of 2.5 mg/kg suppressed arrhythmias occurring two days post-ligation, while 5 mg/kg controlled higher-rate arrhythmias prevalent on the first day post-ligation [1]. Comparative studies demonstrated superior efficacy, longer duration of action, and/or a wider safety margin for Pirmenol Hydrochloride relative to reference agents like quinidine, procainamide, disopyramide, lidocaine, mexiletine, aprindine, and ajmaline within this model [1] [2].

Pharmacologically, Pirmenol Hydrochloride is classified as a Class Ia antiarrhythmic agent according to the Vaughan Williams system. This classification denotes sodium channel blockers with intermediate association/dissociation kinetics that additionally prolong cardiac action potential duration and effective refractory period through potassium channel blockade [6]. Class Ia agents exert their effects by:

  • Sodium Channel Blockade: Reducing the maximum rate of depolarization (V~max~) during Phase 0 of the cardiac action potential, thereby slowing conduction velocity, particularly in depolarized or rapidly driven tissues.
  • Potassium Channel Blockade: Primarily inhibiting the delayed rectifier potassium current (I~Kr~), prolonging repolarization (increasing action potential duration) and refractory period.
  • Moderate Effects on Automaticity: Suppressing ectopic pacemaker activity.

This dual-channel action distinguishes Class Ia agents from Class Ib (rapid sodium channel kinetics, shorten action potential) and Class Ic (slow sodium channel kinetics, minimal effect on action potential duration) drugs [6]. Pirmenol Hydrochloride’s efficacy against ventricular arrhythmias in the ischemic dog model and its observed electrophysiological effects firmly established its Class Ia identity [1] [3].

Table 1: Key Class Ia Antiarrhythmic Agents and Core Properties

AgentPrimary Ion Channel EffectsImpact on Action Potential DurationOral Bioavailability
QuinidineNa⁺ block (intermediate), K⁺ blockProlongsModerate
ProcainamideNa⁺ block (intermediate), K⁺ block (weak)ProlongsModerate (active metabolite)
DisopyramideNa⁺ block (intermediate), K⁺ blockProlongsHigh
Pirmenol HydrochlorideNa⁺ block (intermediate), K⁺ block, mAChR blockProlongsHigh

Structural-Activity Relationship within Class Ia Antiarrhythmics

The molecular structure of Pirmenol Hydrochloride, identified chemically as (±)-4-[(2,6-dimethyl-1-piperidinyl)]-1-phenyl-1-(2-pyridinyl)butanol hydrochloride (CAS 61477-94-9), underpins its Class Ia pharmacological profile and distinct properties. Its core structure features a chiral center within the butanol chain linking a substituted piperidine moiety to a diphenylmethanol derivative where one phenyl ring is replaced by pyridine [5] [7]. Key structural elements influencing activity include:

  • Piperidine Moiety (2,6-Dimethylpiperidine): This hydrophobic, tertiary amine group (protonated at physiological pH) is crucial for sodium channel interaction. The 2,6-dimethyl substitution on the piperidine ring likely sterically hinders the molecule, influencing its binding kinetics to the inactivated state of the sodium channel, contributing to its intermediate association/dissociation kinetics characteristic of Class Ia agents. This substitution pattern also reduces conformational flexibility compared to unsubstituted piperidines [5] [7].
  • Ethanol Linker Chain: The four-carbon chain terminating in the hydroxyl group provides spacing between the bulky aromatic groups and the piperidine nitrogen. The length and flexibility of this chain are critical for optimal positioning of the pharmacophoric elements. The hydroxyl group contributes to solubility and may participate in hydrogen bonding.
  • Diarylhydroxyl Group (Phenyl and 2-Pyridinyl): The presence of two aromatic rings (phenyl and pyridyl) attached to the hydroxyl-bearing carbon creates a sterically bulky domain. This feature is shared with other Class Ia agents like disopyramide and is believed to be important for interaction with the channel pore. The heterocyclic nitrogen in the pyridine ring introduces a potential hydrogen bond acceptor site and influences electronic distribution and lipophilicity. The specific positioning (ortho) of this nitrogen may contribute to Pirmenol Hydrochloride's unique antimuscarinic properties (discussed below) [1] [5].

SAR Differentiation within Class Ia:Pirmenol Hydrochloride's structure offers distinct advantages and differences compared to classical Class Ia agents:

  • Versus Procainamide: Procainamide features a para-aminobenzoic acid derivative (aniline linked to carbonyl and amine). Pirmenol lacks this amide bond, replacing it with a more stable ethanol linker and substituting one aromatic ring with pyridine. This enhances metabolic stability compared to procainamide, which undergoes significant N-acetylation, and contributes to Pirmenol's longer half-life (7-9.4 hours in humans) [3].
  • Versus Quinidine: Quinidine is a dextrorotatory alkaloid with a complex quinoline structure linked to quinuclidine via an alcohol bridge. Pirmenol's piperidine and simpler diarylmethanol structure provide a different spatial orientation of hydrophobic and cationic elements, potentially influencing its interaction profile with channels and receptors.
  • Versus Disopyramide: While both possess a substituted nitrogen heterocycle (piperidine in Pirmenol, pyrrolidine in disopyramide) linked to a dialkylaminoethyl group terminating in a diaryl group, Pirmenol features a hydroxyl group directly attached to the chiral diaryl carbon and a pyridine instead of a second phenyl. This hydroxyl likely increases hydrophilicity compared to disopyramide.
  • Antimuscarinic Component: A significant SAR aspect of Pirmenol Hydrochloride is its inherent antimuscarinic (muscarinic acetylcholine receptor - mAChR) blocking activity, evidenced by its potent inhibition of the acetylcholine-activated potassium current (I~K,ACh~; IC~50~ ≈ 0.1 μM) in atrial cells [5]. This property is structurally attributed to the presence of the protonatable piperidine nitrogen combined with the bulky hydrophobic substituents (particularly the ortho-positioned nitrogen in the pyridine ring), mimicking aspects of classical anticholinergics. While not unique among antiarrhythmics (e.g., quinidine, disopyramide have vagolytic effects), Pirmenol's potency in this regard is a key feature differentiating it within Class Ia. This contributes to its efficacy in suppressing vagally mediated atrial fibrillation but is not the primary mechanism for its ventricular antiarrhythmic Class Ia effects [1] [5].

Table 2: Structural Comparison of Pirmenol Hydrochloride with Prototypical Class Ia Antiarrhythmics

AgentCore Structural FeaturesKey Differentiating Structural Elements of Pirmenol
Pirmenol HydrochlorideChiral diaryl(2-pyridyl)methanol linked via 4-carbon chain to 2,6-dimethylpiperidineReference Structure
QuinidineComplex quinoline-quinuclidine alkaloid with vinyl group and methoxy substituentsSimpler structure; Pyridine ring instead of quinoline; Lack of vinyl/methoxy groups; Presence of 2,6-dimethylpiperidine
ProcainamidePrimary aromatic amine (aniline) linked via amide bond to tertiary aliphatic amine (diethylaminoethyl)Lack of primary amine/amide bond (potentially better stability); Pyridine ring; 2,6-dimethylpiperidine instead of tertiary alkylamine
DisopyramideChiral diaryl( phenyl)acetamide linked via ethyl chain to N,N-disopropylaminomethyl pyrrolidineHydroxyl group instead of carbonyl; Pyridine ring instead of one phenyl; Piperidine ring instead of pyrrolidine; Different amine substitution (dimethyl on ring vs. isopropyl on N)

Properties

Product Name

Cl-845;(+/-)-Pirmenol hydrochlorid

IUPAC Name

4-(2,6-dimethylpiperidin-1-yl)-1-phenyl-1-pyridin-2-ylbutan-1-ol;hydrochloride

Molecular Formula

C22H31ClN2O

Molecular Weight

374.9 g/mol

InChI

InChI=1S/C22H30N2O.ClH/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21;/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3;1H

InChI Key

HFIHPVIVQSWZBV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.